AkaLumine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H18N2O2S |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)/b5-3+,6-4+/t14-/m1/s1 |

InChI Key |

ULTVSKXCSMDCHR-SBRPLTKKSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

AkaLumine discovery and synthesis process

An In-depth Technical Guide to the Discovery and Synthesis of AkaLumine

Abstract

Bioluminescence imaging (BLI) is a pivotal technology in preclinical research, enabling the non-invasive monitoring of biological processes in living subjects. The conventional firefly luciferase (Fluc) and D-luciferin system, however, is constrained by the relatively short emission wavelength of D-luciferin (λmax ≈ 562 nm), which is readily absorbed by biological tissues, limiting detection sensitivity in deep-tissue applications.[1][2] To overcome this limitation, the synthetic luciferin analogue, this compound, was developed. This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of this compound and its enhanced hydrochloride salt, this compound-HCl. It details the underlying chemical principles, enzymatic kinetics, and experimental protocols for its application, particularly in the context of deep-tissue in vivo imaging.

Introduction: The Need for a Red-Shifted Luciferin

The efficacy of in vivo bioluminescence imaging is fundamentally dependent on the transmission of photons through biological tissues. Major endogenous absorbers, such as hemoglobin and melanin, significantly attenuate light in the visible spectrum below 600 nm.[1] The light produced by the standard D-luciferin/luciferase reaction falls within this range, leading to substantial signal loss when imaging targets located deep within an organism. This necessitates the development of luciferin analogues that react with firefly luciferase to produce red-shifted, near-infrared (NIR) light, which exhibits significantly improved tissue penetration.[1][3]

Discovery and Development of this compound

From D-luciferin to this compound

The initial development of a red-shifted luciferin analogue led to the creation of this compound. This was achieved by strategically modifying the chemical structure of D-luciferin, specifically by replacing its aromatic structure with a benzothiazole moiety. This chemical alteration successfully shifted the bioluminescence emission peak into the near-infrared spectrum (λmax ≈ 675 nm), a range where light absorption by tissue is minimized. However, the practical application of this compound in biological systems was hampered by a significant drawback: high hydrophobicity, resulting in poor water solubility (<2 mM). This characteristic made it difficult to prepare concentrations suitable for in vivo administration.

This compound-HCl: An Enhanced, Water-Soluble Analogue

To address the solubility issue, researchers screened water-soluble derivatives of this compound, leading to the synthesis of this compound hydrochloride (this compound-HCl). This salt form exhibits greatly improved water solubility (<40 mM) while retaining the desirable near-infrared emission properties of the parent compound. The reaction between this compound-HCl and native firefly luciferase produces light with a maximum emission wavelength (λmax) of 677 nm, ideal for deep-tissue imaging applications.

Chemical Properties and Bioluminescent Characteristics

This compound-HCl is a synthetic luciferin analogue that serves as a substrate for firefly luciferase. Its chemical name is (4S)-2-[(1E,3E)-4-[4-(Dimethylamino)phenyl]-1,3-butadien-1-yl]-4,5-dihydro-4-thiazolecarboxylic acid hydrochloride. A comparison of its enzymatic and spectral properties against D-luciferin and another synthetic analogue, CycLuc1, highlights its distinct advantages.

| Substrate | Kₘ (μM) | Vₘₐₓ (RLU/pmol protein) | Emission Maximum (λₘₐₓ, nm) |

| This compound-HCl | 2.06 | 1.40 x 10⁷ | 677 |

| D-luciferin | 1.12 | 2.14 x 10⁷ | 562 |

| CycLuc1 | 0.28 | 0.17 x 10⁷ | 603 |

| Table 1: Comparison of enzymatic reaction parameters and bioluminescence emission spectra for different luciferase substrates. Kₘ and Vₘₐₓ values were determined from reactions with recombinant firefly luciferase protein. Data sourced from Kuchimaru et al., 2016. |

The low Kₘ value of this compound-HCl indicates a high affinity for the luciferase enzyme, leading to saturation at relatively low concentrations. This property, combined with high cell-membrane permeability, allows for robust bioluminescence production in cellular assays even at low micromolar concentrations.

Synthesis Process

The synthesis of this compound-HCl is a two-step process involving the initial synthesis of this compound, followed by its conversion to the hydrochloride salt.

Synthesis of this compound

The parent compound, this compound, was synthesized as previously described in the scientific literature, involving the replacement of D-luciferin's aromatic structure with a benzothiazole moiety.

Conversion to this compound-HCl

The conversion to the water-soluble hydrochloride salt is a straightforward acid-base reaction.

-

Suspend this compound (20 mg, 0.066 mmol) in a suitable solvent.

-

Add 4 M HCl in Dioxane (0.5 ml) to the suspending solution.

-

Vortex the mixture for 10 minutes.

-

Centrifuge the resulting mixture to separate the precipitate from the supernatant.

-

Perform solid-liquid separation to isolate the this compound-HCl precipitate.

Mechanism of Bioluminescence

The bioluminescence of this compound-HCl is generated through an oxidation reaction catalyzed by firefly luciferase, analogous to the reaction with D-luciferin. The process requires the presence of adenosine triphosphate (ATP) and molecular oxygen. The enzyme facilitates the oxidation of the luciferin substrate, creating an excited-state intermediate that decays to a ground state, releasing the energy difference as a photon of light in the near-infrared spectrum.

In Vitro and In Vivo Applications

This compound-HCl's superior properties make it a powerful tool for both cell-based assays and deep-tissue imaging in animal models.

In Vitro Bioluminescence Imaging

-

Cell Preparation: Plate cells engineered to express firefly luciferase (e.g., LLC/luc or MDA-MB-231/luc) in a 96-well plate at a density of 2×10⁵ cells per 100 µL of PBS or serum-free media.

-

Substrate Preparation: Prepare a working solution of this compound-HCl at the desired concentration (e.g., 100 µM). Protect the solution from light.

-

Reaction Initiation: Add the this compound-HCl solution and 5 mM ATP-magnesium to the cells.

-

Data Acquisition: Immediately begin analysis using a bioluminescence imaging system (e.g., IVIS). In many cell lines, the signal from this compound-HCl is maximal at low concentrations (around 2.5 µM).

In Vivo Deep-Tissue Imaging

This compound-HCl significantly enhances the detection of deep-tissue targets, such as lung metastases, compared to D-luciferin.

| Animal Model | Comparison | Signal Enhancement Factor |

| Subcutaneous Tumor | This compound-HCl vs. D-luciferin (1 mM) | >40-fold higher signal |

| Lung Metastases | This compound-HCl vs. D-luciferin | 8.1-fold higher signal |

| Table 2: In vivo signal enhancement with this compound-HCl compared to D-luciferin in mouse tumor models. Data sourced from Kuchimaru et al., 2016. |

-

Animal Model: Utilize mice bearing tumors expressing firefly luciferase (e.g., subcutaneous or metastatic models).

-

Substrate Administration: Administer this compound-HCl via intraperitoneal (IP) injection. A typical dose might be 100 μl of a 5 mM solution.

-

Imaging: At the peak signal time (typically ~15 minutes post-injection), acquire bioluminescence images using a cooled CCD camera system like IVIS.

-

Quantitative Analysis: Analyze the images to quantify the bioluminescent signal from the region of interest (e.g., the tumor).

The AkaBLI System: Pairing this compound with Engineered Luciferase

To further amplify the signal, researchers engineered the firefly luciferase enzyme through directed evolution to create a mutant, named Akaluc , that is a more efficient catalyst for this compound-HCl. The combination of the optimized enzyme Akaluc and the synthetic substrate this compound-HCl is known as the AkaBLI system. This bioengineered system can produce a bioluminescence signal that is 100 to 1000 times stronger than the natural D-luciferin/luciferase reaction, enabling non-invasive visualization of even single cells deep within living animals.

Conclusion

The development of this compound and its water-soluble salt, this compound-HCl, represents a significant advancement in bioluminescence imaging technology. By shifting the emission spectrum to the near-infrared window, this compound overcomes the primary limitation of the conventional D-luciferin system, enabling highly sensitive detection of biological targets in deep tissues. The subsequent creation of the AkaBLI system, which pairs this compound-HCl with the engineered Akaluc enzyme, has further pushed the boundaries of sensitivity. These tools provide researchers, scientists, and drug development professionals with a more accurate and powerful method for non-invasive imaging in a wide array of preclinical studies.

References

An In-depth Technical Guide to the Chemical Structures and Properties of AkaLumine and D-luciferin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bioluminescence imaging (BLI) is a cornerstone technique in preclinical research, enabling the sensitive, non-invasive monitoring of biological processes in living subjects. The firefly luciferase (Fluc) and D-luciferin system has long been the gold standard for these applications. However, the emission characteristics of D-luciferin present limitations for deep-tissue imaging due to the significant absorption and scattering of its yellow-green light by biological tissues. To overcome this, synthetic luciferin analogs have been developed, with AkaLumine emerging as a superior alternative for deep-tissue analysis. This guide provides a detailed comparison of the chemical structures, physicochemical properties, and reaction mechanisms of this compound and the traditional D-luciferin, offering a technical resource for researchers seeking to optimize their bioluminescence imaging studies.

Core Chemical Structure Analysis

The fundamental difference between D-luciferin and this compound lies in their core molecular scaffolds, which directly influences their resulting bioluminescent properties. D-luciferin is built upon a benzothiazole ring system, whereas this compound features an extended, conjugated π-system.

-

D-luciferin : The structure is (4S)-4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid[1]. Its chemical formula is C₁₁H₈N₂O₃S₂[1][2]. The molecule consists of a thiazole carboxylic acid moiety linked to a 6-hydroxybenzothiazole unit.

-

This compound : This synthetic analog possesses a significantly different structure, identified as (S)-2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic acid[3]. Its chemical formula is C₁₆H₁₈N₂O₂S (for the free base). The key modification is the replacement of the benzothiazole group with a 4-(dimethylamino)phenyl)buta-1,3-dienyl group. This creates a longer, electron-rich conjugated system, which is the primary reason for the red-shifted light emission. For practical use, it is often supplied as this compound hydrochloride (C₁₆H₁₉ClN₂O₂S) to improve its poor water solubility.

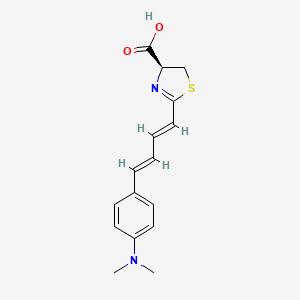

Caption: Comparative structures of D-luciferin and this compound.

Comparative Physicochemical and Bioluminescent Properties

The structural modifications in this compound translate into significant enhancements in its properties for in vivo imaging, particularly in its light emission wavelength, substrate affinity, and tissue penetration.

| Property | D-luciferin | This compound (Hydrochloride) | Significance for In Vivo Imaging |

| Molecular Formula | C₁₁H₈N₂O₃S₂ | C₁₆H₁₉ClN₂O₂S | --- |

| Molecular Weight | 280.33 g/mol | 338.85 g/mol | --- |

| Emission Max (λmax) | ~560-562 nm (Yellow-Green) | ~677 nm (Near-Infrared, NIR) | NIR light has lower absorption by hemoglobin and melanin, enabling deeper tissue penetration. |

| Tissue Penetration | Lower | 5 to 8.3-fold higher than D-luciferin | Greatly improves detection sensitivity of signals from deep tissues like the lungs or brain. |

| Signal Intensity | Standard | >40-fold higher signal in subcutaneous tumors at the same dose. | Allows for the detection of smaller cell populations or weaker signals. |

| Substrate Affinity (Km) | ~10 µM (in vitro) | 2.06 µM (recombinant Fluc) | Higher affinity for luciferase means a stronger signal can be generated at lower substrate concentrations. |

| Water Solubility | Salts are water-soluble. | The free base has poor solubility; the HCl salt is highly soluble (<40 mM). | High solubility is critical for effective systemic administration in animal models. |

The Bioluminescence Reaction Pathway

Both D-luciferin and this compound are substrates for firefly luciferase and follow the same general enzymatic reaction pathway to produce light. The process is ATP-dependent and involves the oxidative decarboxylation of the substrate.

-

Adenylation : The carboxylic acid group of the luciferin is adenylated by luciferase using ATP as a cofactor, forming a luciferyl-AMP intermediate and releasing pyrophosphate (PPi).

-

Oxidation : The luciferyl-AMP intermediate reacts with molecular oxygen (O₂) to form a highly unstable peroxide intermediate, a dioxetanone ring.

-

Light Emission : This unstable intermediate rapidly decomposes, breaking the oxygen-oxygen bond, releasing carbon dioxide (CO₂) and an excited-state oxyluciferin (or oxy-AkaLumine) molecule. As this excited molecule relaxes to its ground state, it releases the energy as a photon of light. The structure of the substrate dictates the energy level of the excited state and thus the wavelength (color) of the emitted light.

Caption: The ATP-dependent reaction pathway for luciferin oxidation.

Key Experimental Protocols

The following are summarized methodologies for experiments commonly used to compare luciferin analogs.

A. Measurement of Bioluminescence Emission Spectra

-

Objective : To determine the peak emission wavelength (λmax) of the light produced.

-

Protocol :

-

Prepare a reaction mixture in a 96-well plate containing recombinant firefly luciferase in a suitable buffer (e.g., Tricine buffer, pH 7.8).

-

Add the luciferin substrate (D-luciferin or this compound-HCl) to the wells to initiate the reaction. A typical final concentration might be 100 µM.

-

Immediately place the plate in a luminometer or spectrophotometer capable of spectral scanning.

-

Measure the light emission across a range of wavelengths (e.g., 400-800 nm) to identify the peak intensity.

-

B. Determination of Michaelis Constant (Km)

-

Objective : To measure the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate.

-

Protocol :

-

Set up a series of reactions with a fixed concentration of firefly luciferase and varying concentrations of the luciferin substrate.

-

Measure the initial velocity (luminescence intensity) of the reaction for each substrate concentration.

-

Plot the initial velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to calculate the Km value. A lower Km indicates higher affinity.

-

C. In Vivo Bioluminescence Imaging (BLI) Workflow

-

Objective : To non-invasively image luciferase-expressing cells (e.g., tumors) within a living animal.

-

Protocol :

-

Anesthetize the animal model (e.g., a mouse bearing luciferase-expressing tumor cells).

-

Administer the luciferin substrate. For D-luciferin, a common dose is 150 mg/kg via intraperitoneal (IP) injection. For this compound-HCl, a lower dose can be used due to its higher signal intensity.

-

Place the animal in a light-tight imaging chamber of a BLI system (e.g., IVIS).

-

Acquire images at set time points post-injection using a sensitive CCD camera. Exposure times may range from seconds to minutes.

-

Analyze the images using specialized software to quantify the photon flux (radiance) from the region of interest.

-

Caption: A generalized workflow for an in vivo BLI experiment.

Conclusion

This compound represents a significant advancement in the field of bioluminescence imaging. Its chemically engineered structure, featuring an extended conjugated system, successfully shifts the emission wavelength into the near-infrared spectrum. This fundamental change overcomes the primary limitation of D-luciferin, resulting in dramatically improved tissue penetration and higher signal sensitivity for deep-tissue targets. While D-luciferin remains a valuable tool for in vitro assays and superficial imaging, this compound is the superior choice for researchers conducting non-invasive, longitudinal studies of biological processes in deep-tissue contexts, such as oncology, neurology, and immunology.

References

A Technical Guide to the Photophysical Properties of AkaLumine Substrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of AkaLumine, a novel luciferin analog that has emerged as a powerful tool for in vivo bioluminescence imaging (BLI). Engineered for enhanced deep-tissue imaging, this compound and its hydrochloride salt, this compound-HCl, offer significant advantages over traditional substrates like D-luciferin. This document provides a comprehensive overview of its spectral characteristics, quantum yield, and kinetic parameters, supported by detailed experimental protocols and visual representations of its mechanism and workflow.

Core Photophysical Properties

This compound's key advantage lies in its near-infrared (NIR) light emission, which allows for superior penetration through biological tissues. This characteristic significantly enhances the sensitivity of detecting signals from deep-seated biological processes.[1][2] The hydrochloride form, this compound-HCl, was developed to improve water solubility, making it highly suitable for in vivo applications.[2]

Spectral Properties

The bioluminescence reaction of this compound with firefly luciferase (Fluc) results in a significant red shift compared to the emission produced by D-luciferin. This shift places the emission maximum squarely within the "optical window" of biological tissues (650-900 nm), where the absorption by hemoglobin and water is minimal.[3][4]

| Property | This compound-HCl | D-luciferin | CycLuc1 | Reference |

| Emission Maximum (λmax) | 677 nm | 562 nm | ~600 nm | |

| Emission Spectrum | Near-Infrared (NIR) | Visible (Yellow-Green) | Visible (Red-shifted) |

The absorption spectrum of this compound is pH-dependent. At physiological pH (7-10), the absorption peaks correspond to the carboxylate anion form. At lower pH values, protonation of the thiazoline ring and the dimethylamino group leads to shifts in the absorption spectrum.

Quantum Yield and Molar Extinction Coefficient

The quantum yield of a bioluminescent reaction is a measure of its efficiency in converting chemical energy into light. While a specific quantum yield for the this compound/luciferase reaction is reported to be 4.0 ± 0.5%, it is noted that replacing the dimethylamino group with a 1-pyrrolidinyl group can lead to a higher quantum yield and improved bioluminescence intensity. The molar extinction coefficient for this compound has been determined at a specific wavelength and pH.

| Parameter | Value | Conditions | Reference |

| Bioluminescence Quantum Yield | 4.0 ± 0.5% | with Photinus pyralis luciferase | |

| Molar Extinction Coefficient (ε) | Not explicitly found for this compound | For d-AkaLumine at 490 nm | |

| Michaelis Constant (Km) | 2.06 µM | with recombinant Fluc protein |

Bioluminescence Reaction Pathway

The bioluminescence of this compound is generated through an ATP-dependent enzymatic oxidation reaction catalyzed by firefly luciferase. In this multi-step process, the carboxyl group of this compound is first adenylated. The resulting luciferyl-adenylate intermediate is then oxidized, leading to the formation of an excited-state oxyluciferin analog that emits light upon relaxation to its ground state.

Caption: Bioluminescence reaction pathway of this compound catalyzed by firefly luciferase.

Experimental Protocols

The following are generalized protocols for the use of this compound in in vitro and in vivo bioluminescence imaging experiments. Specific parameters may require optimization depending on the experimental setup and biological model.

In Vitro Bioluminescence Assay

This protocol outlines the measurement of bioluminescence from luciferase-expressing cells in culture.

-

Cell Preparation:

-

Culture cells expressing firefly luciferase (or its engineered variant, Akaluc) in a 96-well plate.

-

For suspension cells, adjust the cell density as required. For adherent cells, allow them to attach overnight.

-

-

Substrate Preparation:

-

Prepare a stock solution of this compound-HCl in sterile, ultra-pure water or a suitable buffer (e.g., PBS). A common stock concentration is 10 mM.

-

Prepare a working solution of this compound-HCl at the desired final concentration (e.g., 2.5 µM to 250 µM).

-

Prepare a solution of ATP and magnesium ions (e.g., 5 mM ATP-Mg).

-

-

Bioluminescence Measurement:

-

Add the this compound-HCl working solution and the ATP-Mg solution to the cell culture wells.

-

Immediately place the plate in a bioluminescence plate reader or an imaging system equipped with a sensitive CCD camera.

-

Acquire images or luminescence readings. For kinetic studies, take measurements at regular intervals.

-

In Vivo Bioluminescence Imaging

This protocol describes the use of this compound-HCl for non-invasive imaging of luciferase-expressing cells in animal models.

-

Animal Preparation:

-

Anesthetize the animal (e.g., mouse) bearing luciferase-expressing cells (e.g., tumor xenograft).

-

Maintain the animal under anesthesia for the duration of the imaging procedure.

-

-

Substrate Administration:

-

Prepare a sterile solution of this compound-HCl in a biocompatible vehicle (e.g., saline).

-

Administer the this compound-HCl solution to the animal, typically via intraperitoneal (i.p.) injection. The dosage may vary, with reported concentrations ranging from 30 mM to 100 mM.

-

-

Image Acquisition:

-

Place the anesthetized animal in a light-tight imaging chamber of a bioluminescence imaging system (e.g., IVIS Spectrum).

-

Acquire images at various time points after substrate injection to determine the peak signal.

-

Use appropriate emission filters to capture the near-infrared signal from this compound bioluminescence (e.g., 660±10 nm, 680±10 nm, 700±10 nm).

-

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for an in vivo bioluminescence imaging experiment using this compound.

Caption: A generalized workflow for in vivo bioluminescence imaging using this compound.

Conclusion

This compound represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission profile, coupled with high sensitivity and improved tissue penetration, enables researchers and drug development professionals to non-invasively monitor biological processes with greater accuracy and in deeper tissue contexts than previously achievable with conventional substrates. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a wide range of preclinical research applications.

References

- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Illuminating detection of deep cancers | EurekAlert! [eurekalert.org]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

The Mechanism of AkaLumine Bioluminescence with Firefly Luciferase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations of the AkaLumine-firefly luciferase bioluminescence system. This compound, a synthetic luciferin analog, in conjunction with firefly luciferase, offers significant advantages for in vivo imaging due to its near-infrared (NIR) light emission, which allows for highly sensitive detection in deep tissues.

Core Mechanism of Bioluminescence

The bioluminescent reaction catalyzed by firefly luciferase is a two-step oxidative process that requires ATP and molecular oxygen.[1] The general mechanism is as follows:

-

Adenylation: The luciferase enzyme first adenylates the luciferin substrate (in this case, this compound) using ATP, forming a luciferyl-adenylate intermediate and pyrophosphate.[1]

-

Oxidation and Light Emission: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring.[1] This is followed by decarboxylation, which results in an excited-state oxyluciferin analog that, upon returning to its ground state, emits a photon of light.[1]

The key distinction of this compound is its chemical structure, which results in the emission of near-infrared light, a wavelength that exhibits significantly better tissue penetration compared to the yellow-green light produced by the native D-luciferin substrate.[2]

Signaling Pathway Diagram

Caption: Biochemical pathway of this compound bioluminescence.

Quantitative Data Comparison

The use of this compound with firefly luciferase (Fluc), and particularly with its engineered variant Akaluc, demonstrates distinct advantages in terms of emission wavelength and, in some contexts, signal intensity.

| Parameter | D-luciferin with Fluc | This compound with Fluc | This compound with Akaluc | Reference |

| Emission Maximum (λmax) | ~562 nm | ~677 nm | ~650 nm | |

| Michaelis Constant (Km) | Varies | 0.195–2.78 µM | 44.9 µM | |

| Relative Quantum Yield | - | Higher than D-luciferin with some analogs | - | |

| In Vivo Signal (Subcutaneous) | Baseline | >40-fold higher than D-luciferin | - | |

| In Vivo Signal (Deep Tissue - Brain) | Baseline | - | Up to 1500-fold higher than D-luciferin/Fluc | |

| Optimal Substrate Concentration (In Vitro) | Increases up to 5.12 mM | Saturates at ~20 µM | Saturates at very low concentrations |

Experimental Protocols

In Vitro Bioluminescence Assay

This protocol is designed to quantify and compare the light output from different luciferin/luciferase combinations in cultured cells.

Materials:

-

Cells expressing firefly luciferase (e.g., LLC/luc).

-

D-luciferin and this compound-HCl stock solutions.

-

96-well black plates.

-

Passive Lysis Buffer.

-

ATP-Mg solution.

-

Luminometer or an imaging system like IVIS Spectrum.

Procedure:

-

Cell Culture: Plate luciferase-expressing cells in a 96-well black plate and culture overnight.

-

Cell Lysis (for intracellular enzyme activity):

-

Wash cells with PBS.

-

Add 1x Passive Lysis Buffer and incubate for 15 minutes at room temperature.

-

-

Substrate Preparation: Prepare working solutions of D-luciferin and this compound-HCl at various concentrations (e.g., 2.5 µM to 250 µM) in an appropriate buffer.

-

Reaction Initiation: Add the substrate solution to the wells containing either intact or lysed cells. For recombinant enzyme assays, combine the luciferase enzyme, ATP-Mg, and the substrate in the wells.

-

Data Acquisition: Immediately measure the bioluminescence signal using a luminometer or image the plate with an IVIS Spectrum. For kinetic studies, take measurements at regular intervals (e.g., every 1-2 minutes).

Experimental Workflow: In Vitro Assay

Caption: Workflow for in vitro bioluminescence assay.

In Vivo Bioluminescence Imaging

This protocol outlines the procedure for non-invasive imaging of luciferase-expressing cells in a small animal model.

Materials:

-

Animal model with luciferase-expressing cells (e.g., subcutaneous tumor model).

-

Sterile solutions of D-luciferin and this compound-HCl for injection.

-

In vivo imaging system (e.g., IVIS Spectrum).

-

Anesthesia equipment.

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the imaging chamber.

-

Substrate Administration: Administer the luciferin substrate via the desired route (e.g., intraperitoneal injection). Doses can vary, for example, 1 mM of this compound-HCl.

-

Image Acquisition: Acquire bioluminescence images at various time points post-injection to determine the peak signal. Typical exposure times range from seconds to minutes. For kinetic studies, images can be acquired every minute for up to 30 minutes.

-

Data Analysis: Quantify the bioluminescent signal from a defined region of interest (ROI). The signal is typically expressed as radiance (photons/sec/cm²/sr).

Experimental Workflow: In Vivo Imaging

Caption: Workflow for in vivo bioluminescence imaging.

Key Advantages and Considerations

The primary advantage of the this compound system is the near-infrared emission, which minimizes absorption by hemoglobin and water, thus allowing for deeper tissue imaging. This results in a significantly higher signal-to-noise ratio for targets located deep within the body, such as in the brain or lungs.

Logical Relationship: From Substrate Properties to Imaging Outcome

Caption: Logical flow from this compound's properties to enhanced imaging.

Considerations:

-

Enzyme-Substrate Pairing: While this compound works with wild-type firefly luciferase, its performance is significantly enhanced when paired with the engineered luciferase, Akaluc, which was specifically evolved for this substrate.

-

Substrate Saturation: this compound can achieve maximum light output at much lower concentrations compared to D-luciferin, which may not reach saturation even at high doses. This has implications for dosing strategies in vivo.

-

Kinetics: The light emission from the this compound reaction can exhibit a stable glow-type profile, which is advantageous for longer imaging windows.

References

AkaLumine's Spectral Frontier: A Technical Guide to its Near-Infrared Properties for Advanced In Vivo Imaging

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the near-infrared spectral properties of AkaLumine, a revolutionary luciferin analogue. This document provides an in-depth analysis of its core characteristics, experimental methodologies, and practical applications in high-sensitivity, deep-tissue bioluminescence imaging.

This compound, and its water-soluble hydrochloride salt this compound-HCl, have emerged as powerful tools in the field of in vivo bioluminescence imaging (BLI).[1] Their distinct spectral properties in the near-infrared (NIR) window offer significant advantages over traditional substrates like D-luciferin, enabling unprecedented sensitivity for deep-tissue imaging.[1][2] This guide consolidates the key technical data on this compound's spectral characteristics, provides detailed experimental protocols, and visualizes critical concepts to facilitate its adoption and optimization in preclinical research.

Core Spectral and Kinetic Properties

This compound's primary advantage lies in its red-shifted emission spectrum when reacted with firefly luciferase (Fluc). This positions its bioluminescence in the NIR range, a region where light absorption by biological tissues, particularly hemoglobin and melanin, is significantly reduced.[1][2] This enhanced tissue penetration translates to a higher signal-to-noise ratio for deep-seated biological targets.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound in comparison to the conventional substrate, D-luciferin, and another synthetic analogue, CycLuc1.

| Parameter | This compound-HCl | D-luciferin | CycLuc1 | Reference |

| Emission Maximum (λmax) | 677 nm | 562 nm | 604 nm | |

| Michaelis Constant (Km) | 2.06 µM | - | - | |

| Solubility in Water | <40 mM | - | - |

| Property | This compound-HCl vs. D-luciferin | This compound-HCl vs. CycLuc1 | Reference |

| Tissue Penetration (4 mm tissue) | 5-fold higher | 3.7-fold higher | |

| Tissue Penetration (8 mm tissue) | 8.3-fold higher | 6.7-fold higher | |

| Relative in vitro sensitivity | 100-fold increased | - |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following sections outline the protocols for key experiments involving this compound.

In Vitro Bioluminescence Spectrum Measurement

This protocol details the steps to measure the bioluminescence emission spectrum of this compound in a reaction with firefly luciferase.

Materials:

-

This compound-HCl

-

Recombinant firefly luciferase (Fluc) protein

-

ATP-Mg solution

-

Phosphate-buffered saline (PBS)

-

96-well black imaging plate

-

Spectrofluorometer or imaging system with spectral scanning capabilities

Procedure:

-

Prepare a solution of recombinant Fluc protein (e.g., 20 μg/mL) in PBS.

-

Prepare a working solution of this compound-HCl at the desired final concentration (e.g., 25 µM) in PBS.

-

In a 96-well black imaging plate, add the Fluc protein solution.

-

To initiate the reaction, add the this compound-HCl working solution to the wells containing the Fluc protein.

-

Immediately initiate the spectral measurement using a spectrofluorometer or an in vivo imaging system equipped with emission filters ranging from 500 to 840 nm.

-

Acquire bioluminescence intensity data across the specified wavelength range.

-

Normalize the bioluminescence intensity at each wavelength to the peak intensity to generate the emission spectrum.

In Vivo Bioluminescence Imaging of Subcutaneous Tumors

This protocol describes the procedure for imaging subcutaneous tumors in a mouse model using this compound-HCl.

Materials:

-

Mice bearing subcutaneous tumors expressing firefly luciferase (e.g., LLC/luc)

-

This compound-HCl solution (e.g., 30 mM)

-

D-luciferin solution (e.g., 100 mM) for comparison

-

Anesthetizing agent (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

-

Anesthetize the tumor-bearing mouse using an appropriate anesthetic.

-

Intraperitoneally inject the mouse with the this compound-HCl solution. A typical injection volume is 100-200 µL.

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

Acquire bioluminescence images at various time points post-injection (e.g., starting immediately after injection) to determine the peak signal.

-

For comparative studies, the same mouse can be injected with D-luciferin after a 4-hour interval to ensure the this compound-HCl signal has diminished to negligible levels.

-

Analyze the acquired images to quantify the bioluminescence signal from the tumor region.

Visualizing Key Concepts

Diagrams are provided below to illustrate the fundamental principles and workflows associated with this compound-based bioluminescence imaging.

Conclusion

This compound represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission profile, coupled with high sensitivity, enables researchers to visualize biological processes in deep tissues with greater clarity and accuracy than previously possible. The data and protocols presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in a wide range of preclinical research applications, from oncology to neuroscience. The continued development and application of such advanced imaging agents will undoubtedly push the boundaries of our understanding of complex biological systems in living organisms.

References

Biochemical Characterization of the AkaLumine and Akaluc Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical interaction between the near-infrared luciferin analog, AkaLumine, and its engineered luciferase, Akaluc. This powerful bioluminescent system, developed through directed evolution of firefly luciferase, offers significantly enhanced brightness and tissue penetration, making it a valuable tool for sensitive in vivo imaging. This document compiles quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in research and drug development.

Core Principles and Biochemical Properties

The this compound/Akaluc system is a novel bioluminescence technology designed to overcome the limitations of traditional firefly luciferase (Fluc) and its substrate, D-luciferin. The key advantages stem from the chemical properties of this compound and the enzymatic adaptations of Akaluc.

This compound is a synthetic analog of D-luciferin. Its key feature is a modification of the aromatic structure to a benzothiazole moiety, which extends the π-conjugation of the molecule. This structural change results in the emission of near-infrared (NIR) light upon enzymatic oxidation. The hydrochloride salt form, This compound-HCl , was developed to improve its poor water solubility.

Akaluc is a mutant of firefly luciferase from Photinus pyralis. It was engineered through directed evolution to maximize its catalytic efficiency and light output with this compound. Akaluc contains 28 amino acid substitutions compared to the wild-type firefly luciferase, enhancing its affinity and turnover rate for this compound.

The enzymatic reaction follows the same general mechanism as other firefly luciferases, involving the ATP-dependent adenylation of the luciferin substrate, followed by oxidative decarboxylation to produce an excited oxyluciferin molecule that decays to its ground state by emitting a photon of light.

Spectral and Kinetic Characteristics

The interaction of this compound with Akaluc results in a significantly brighter and red-shifted bioluminescent signal compared to the conventional D-luciferin/Fluc system. The peak emission wavelength of the this compound/Akaluc reaction is in the near-infrared range, which is advantageous for deep-tissue imaging due to reduced absorption and scattering by biological tissues like hemoglobin and water.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound/Akaluc system in comparison to the traditional D-luciferin/Fluc system.

| Parameter | This compound / Akaluc | D-luciferin / Fluc | Reference |

| Peak Emission Wavelength (λmax) | ~650-677 nm | ~562 nm | |

| Relative Brightness (in vivo) | 100 to >1000-fold brighter | 1-fold (baseline) | |

| Amino Acid Mutations in Luciferase | 28 substitutions | Wild-type |

Table 1: Comparative Properties of this compound/Akaluc and D-luciferin/Fluc Systems.

| Substrate | Enzyme | Km (µM) | Relative Vmax | Reference |

| This compound | Firefly Luciferase (Fluc) | 0.195 | 0.96 | |

| D-luciferin | Firefly Luciferase (Fluc) | 1.48 | 1.00 |

Table 2: Michaelis-Menten Kinetic Parameters of Luciferins with Firefly Luciferase. Note: Specific Km and Vmax for the this compound/Akaluc pair are not detailed in the reviewed literature, but the data for Fluc suggests a high affinity of this compound.

Experimental Protocols

In Vitro Bioluminescence Assay for Akaluc Activity

This protocol describes the measurement of Akaluc activity in cell lysates.

Materials:

-

Cells expressing Akaluc

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)

-

This compound-HCl substrate

-

Assay Buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT)

-

ATP solution

-

Luminometer

Procedure:

-

Cell Lysis:

-

Wash cultured cells expressing Akaluc once with PBS.

-

Aspirate PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 200 µL for a 6-well plate).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.

-

Collect the supernatant containing the cell lysate.

-

-

Assay Reagent Preparation:

-

Prepare the Luciferase Assay Reagent by mixing the Assay Buffer with ATP and this compound-HCl to the desired final concentrations. A typical final concentration for this compound-HCl in in vitro assays is 250 µM.

-

-

Luminescence Measurement:

-

Add 20-50 µL of the cell lysate supernatant to a luminometer tube or a well of a 96-well white plate.

-

Place the tube/plate in the luminometer.

-

Inject 100 µL of the freshly prepared Luciferase Assay Reagent.

-

Measure the luminescence, typically with a 2-5 second delay and a 10-second integration time.

-

Determination of Michaelis-Menten Kinetics (Km and Vmax)

This protocol provides a framework for determining the kinetic parameters of the Akaluc-AkaLumine interaction.

Materials:

-

Purified Akaluc enzyme

-

This compound-HCl

-

Assay Buffer (as described in 3.1)

-

ATP solution

-

Luminometer

-

Enzyme kinetics software (e.g., SigmaPlot) or graphing software

Procedure:

-

Prepare a Substrate Dilution Series:

-

Prepare a series of this compound-HCl dilutions in Assay Buffer, ranging from concentrations well below to well above the expected Km (e.g., 0.05 µM to 50 µM).

-

-

Enzyme Reaction:

-

In luminometer tubes, combine a fixed, non-saturating concentration of purified Akaluc enzyme with a saturating concentration of ATP in Assay Buffer.

-

Initiate the reaction by adding a constant volume of each this compound-HCl dilution to the respective tubes.

-

Immediately measure the initial velocity (luminescence) of the reaction for each substrate concentration.

-

-

Data Analysis:

-

Plot the initial reaction velocity (V) against the substrate concentration ([S]).

-

To determine Km and Vmax, transform the data using a linear plot, such as a Lineweaver-Burk plot (1/V vs. 1/[S]).

-

The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax, and the x-intercept is equal to -1/Km.

-

Alternatively, use non-linear regression analysis with Michaelis-Menten kinetics fitting in a suitable software package.

-

Diagrams of Workflows and Pathways

Enzymatic Reaction Pathway of Akaluc

The following diagram illustrates the key steps in the bioluminescent reaction catalyzed by Akaluc.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

The AkaBLI System: A Technical Guide to Brighter, Deeper In Vivo Bioluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

The quest for more sensitive and accurate in vivo imaging modalities has led to the development of advanced bioluminescent systems. Among these, the AkaBLI system has emerged as a powerful tool for deep-tissue imaging, offering significant advantages over conventional firefly luciferase-based methods. This technical guide provides an in-depth overview of the AkaBLI system, its core components, quantitative performance metrics, detailed experimental protocols, and key applications in biomedical research and drug development.

Core Principles of the AkaBLI System

The AkaBLI system is an engineered bioluminescence platform composed of two key components: a novel synthetic luciferin substrate called Akalumine and a rationally designed luciferase enzyme, AkaLuc . This system was developed to overcome the limitations of the traditional D-luciferin and firefly luciferase (FLuc) pairing, primarily the suboptimal tissue penetration of the emitted light.

This compound (this compound-HCl) is a luciferin analog that, when oxidized by a luciferase, produces near-infrared (NIR) light with a peak emission around 677 nm.[1] This longer wavelength light is less absorbed and scattered by biological tissues, such as hemoglobin and water, allowing for the detection of signals from deeper within the body.[1][2]

AkaLuc is a mutant of firefly luciferase that has been specifically evolved to efficiently catalyze the oxidation of this compound.[1][3] This enhanced catalytic activity results in a significantly brighter bioluminescent signal compared to the reaction of this compound with wild-type firefly luciferase. The combination of this compound and AkaLuc creates a highly sensitive reporter system for in vivo imaging.

The fundamental reaction of the AkaBLI system follows the same principles as other luciferase-based systems, requiring ATP and oxygen as co-substrates. The overall reaction can be summarized as:

This compound + AkaLuc + ATP + O₂ → Oxyluciferin + AMP + PPi + CO₂ + Light (~677 nm)

Quantitative Performance Metrics

The superior performance of the AkaBLI system is evident in its key quantitative parameters. The following tables summarize the available data, comparing the AkaBLI system with the conventional Firefly Luciferase (FLuc) system.

| Parameter | AkaBLI System (AkaLuc/Akalumine) | Firefly Luciferase System (FLuc/D-luciferin) | Reference(s) |

| Peak Emission Wavelength | ~677 nm | ~560 nm | |

| Relative In Vitro Brightness | ~10-fold brighter than FLuc/D-luciferin | Baseline | |

| Relative In Vivo Brightness | Up to 100-fold brighter than FLuc/D-luciferin in deep tissues | Baseline | |

| Bioluminescence Quantum Yield | Not explicitly reported for the combined system | ~0.41 - 0.61 (with different beetle luciferases) | |

| Substrate Affinity (Km) | Lower Km for this compound compared to FLuc for D-luciferin (indicating higher affinity) | 0.76 µM - 1.55 mM (in vitro and in vivo conditions) | |

| Maximal Reaction Velocity (Vmax) | Higher apparent kcat compared to wild-type FLuc | Varies depending on the specific FLuc variant and conditions |

Note: The brightness and kinetic parameters can vary depending on the specific experimental conditions, including cell type, substrate concentration, and instrumentation.

Experimental Protocols

This section provides detailed methodologies for key applications of the AkaBLI system.

In Vivo Imaging of Tumor Growth and Metastasis

This protocol describes the use of the AkaBLI system to track the progression of cancer cells in a mouse model.

Materials:

-

Cancer cells stably expressing AkaLuc

-

This compound-HCl substrate

-

Sterile PBS

-

Anesthetic (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Syringes and needles

-

Animal handling equipment

Procedure:

-

Cell Preparation: Culture and harvest cancer cells stably expressing the AkaLuc reporter gene. Resuspend the cells in sterile PBS at the desired concentration for injection.

-

Animal Inoculation: Anesthetize the mice using isoflurane. Inject the AkaLuc-expressing cancer cells into the desired location (e.g., orthotopically, intravenously for metastasis studies).

-

Substrate Preparation: Dissolve this compound-HCl in sterile water to a working concentration of 2.5 mg/ml.

-

Substrate Administration: Inject the this compound-HCl solution intraperitoneally (IP) at a dose of 25 mg/kg body weight.

-

Bioluminescence Imaging:

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

Acquire images at various time points after substrate injection to determine the peak signal intensity. Typically, the maximal signal for this compound is observed within minutes of injection.

-

Set the imaging parameters: exposure time (e.g., 1 minute), field of view, binning, and f/stop. These may need to be optimized based on the signal intensity.

-

-

Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) corresponding to the tumor or metastatic sites. The signal intensity is typically expressed as photons per second per square centimeter per steradian (p/s/cm²/sr).

Imaging Neuronal Activity in the Brain

This protocol outlines the use of AkaBLI for monitoring neuronal activity in the brains of freely moving mice.

Materials:

-

Adeno-associated virus (AAV) vector encoding a calcium indicator fused to AkaLuc (e.g., GCaMP-AkaLuc)

-

Surgical equipment for stereotaxic injection

-

This compound-HCl substrate

-

In vivo imaging system with a head-mounted camera for freely moving animals

Procedure:

-

Viral Vector Injection: Anesthetize the mouse and place it in a stereotaxic frame. Inject the AAV vector encoding the AkaLuc-based biosensor into the specific brain region of interest. Allow sufficient time for viral expression (typically 2-4 weeks).

-

Implantation of Imaging Cannula (if necessary): For deep brain imaging, an optical cannula may be implanted over the injection site.

-

Substrate Administration: Dissolve this compound-HCl in the drinking water of the mice or administer via intraperitoneal injection prior to the imaging session.

-

Behavioral Task and Imaging:

-

Place the mouse in the behavioral arena.

-

Connect the head-mounted camera to the imaging system.

-

Record bioluminescence signals as the mouse performs specific behavioral tasks.

-

-

Data Analysis: Correlate changes in bioluminescence intensity with specific behaviors to understand the underlying neuronal activity.

Visualizations

Bioluminescence Reaction Mechanism

Caption: The two-step enzymatic reaction of the AkaBLI system.

In Vivo Cancer Cell Tracking Workflow

Caption: Experimental workflow for in vivo cancer cell tracking using the AkaBLI system.

Signaling Pathway for Gene Expression Analysis

Caption: A generalized signaling pathway leading to AkaLuc expression for reporter gene assays.

Applications in Drug Development

The high sensitivity and deep-tissue imaging capabilities of the AkaBLI system make it a valuable tool in various stages of drug development:

-

Preclinical Efficacy Studies: Non-invasively monitor tumor growth, regression, and metastasis in response to novel cancer therapeutics in small animal models.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Track the biodistribution and target engagement of drugs by linking their activity to the expression of an AkaLuc reporter gene.

-

Cell-Based Therapies: Monitor the viability, migration, and engraftment of transplanted stem cells or immune cells (e.g., CAR-T cells) in vivo.

-

Neuroscience Research: Investigate the effects of neuro-active compounds on neuronal activity and signaling pathways in the brain.

Limitations and Considerations

While the AkaBLI system offers significant advantages, researchers should be aware of potential limitations:

-

Hepatic Background Signal: Some studies have reported a non-specific signal in the liver region following the administration of this compound.

-

Substrate Cost and Availability: As a synthetic analog, this compound can be more expensive than D-luciferin.

-

Toxicity: High concentrations or repeated administration of this compound-HCl have been associated with skin reactions in some mouse models.

Conclusion

The AkaBLI bioluminescence system represents a significant advancement in the field of in vivo optical imaging. Its engineered luciferase and substrate pair provide exceptional brightness and near-infrared light emission, enabling researchers to visualize cellular and molecular processes with unprecedented sensitivity in deep tissues. By understanding the core principles, quantitative performance, and experimental protocols outlined in this guide, researchers and drug development professionals can effectively leverage the AkaBLI system to accelerate their scientific discoveries and the development of new therapies.

References

AkaLumine: A Technical Guide to Quantum Yield and Kinetic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

AkaLumine, and its hydrochloride salt, is a synthetic luciferin analogue that has emerged as a powerful tool in bioluminescence imaging, particularly for in vivo studies. Its distinct chemical structure confers advantageous properties over the traditional D-luciferin, most notably a significant red shift in its emission spectrum. This shift to the near-infrared (NIR) window minimizes tissue absorption and scattering of the emitted light, enabling highly sensitive detection of biological processes in deep tissues. This technical guide provides a comprehensive overview of the quantum yield and kinetic properties of this compound, complete with detailed experimental protocols and visualizations to support researchers in its application.

Core Properties of this compound

This compound's chemical name is (4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-4,5-dihydro-4-thiazolecarboxylic acid. It is often used as its hydrochloride salt (this compound-HCl) to improve aqueous solubility.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in its reaction with firefly luciferase (FLuc).

| Property | Value | Notes |

| Chemical Formula | C₁₆H₁₈N₂O₂S | This compound (free base) |

| Molecular Weight | 302.39 g/mol | This compound (free base) |

| CAS Number | 1176235-08-7 | This compound (free base) |

| Chemical Formula | C₁₆H₁₉ClN₂O₂S | This compound Hydrochloride |

| Molecular Weight | 338.85 g/mol | This compound Hydrochloride |

| CAS Number | 2558205-28-8 | This compound Hydrochloride |

| Maximum Emission Wavelength (λmax) | ~677 nm | In reaction with firefly luciferase.[1] |

| Quantum Yield (Φ) | 0.040 ± 0.005 | The ratio of photons emitted to molecules reacted.[3] |

| Michaelis Constant (Km) | 2.06 μM | For recombinant firefly luciferase (FLuc). |

Signaling Pathway: The Bioluminescence Reaction

The bioluminescence of this compound is generated through an enzymatic reaction catalyzed by firefly luciferase. This process is analogous to the oxidation of D-luciferin. The reaction proceeds in two main steps:

-

Adenylation: In the presence of adenosine triphosphate (ATP) and magnesium ions (Mg²⁺), this compound is adenylated by luciferase to form AkaLuminyl-AMP and pyrophosphate (PPi).[4]

-

Oxidative Decarboxylation: The AkaLuminyl-AMP intermediate reacts with molecular oxygen (O₂) to form a transient, high-energy dioxetanone ring. This unstable intermediate then rapidly breaks down, releasing carbon dioxide (CO₂) and an excited-state oxyluciferin analogue. As the excited molecule returns to its ground state, it emits a photon of light in the near-infrared spectrum.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of AkaLumine-HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

AkaLumine-HCl, a synthetic luciferin analog, has emerged as a valuable tool in preclinical bioluminescence imaging (BLI) due to its near-infrared (NIR) emission profile, which allows for sensitive deep-tissue imaging. As with any novel chemical entity intended for in vivo use, a thorough understanding of its safety and toxicity profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the currently available data on the safety and toxicity of this compound-HCl. It summarizes key findings from in vivo and in vitro studies, details experimental methodologies, and presents the information in a structured format to facilitate informed decision-making in research and development settings. While this compound-HCl is generally considered to have a favorable safety profile for preclinical research, this guide also highlights areas where data is limited and further investigation is warranted.

Chemical and Physical Properties

This compound-HCl is the hydrochloride salt of this compound, which enhances its water solubility, a crucial property for in vivo applications.[1]

Table 1: Chemical and Physical Properties of this compound-HCl

| Property | Value | Reference(s) |

| Synonyms | TokeOni, 2-[(1E,3E)-4-[4-(Dimethylamino)phenyl]-1,3-butadien-1-yl]-4,5-dihydro-(4S)-4-thiazolecarboxylic acid hydrochloride salt | [1] |

| Molecular Formula | C₁₆H₁₉ClN₂O₂S · xHCl | [1] |

| Molecular Weight | 338.85 g/mol (free base) | [1] |

| Appearance | Powder | [1] |

| Solubility | >10 mg/mL in water | |

| Storage Temperature | -20°C |

General Safety Information

According to available Safety Data Sheets (SDS), this compound-HCl is not classified as a hazardous substance or mixture. However, mild skin and eye irritation may occur upon contact. It is important to note that the hydrochloride salt form contributes to the acidity of the solution, which has been suggested as a potential source of toxicity in some studies. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Table 2: Hazard Identification

| Hazard Classification | Description | Reference(s) |

| GHS Classification | Not a hazardous substance or mixture | |

| Potential Health Effects | May cause mild skin and eye irritation. Inhalation may cause throat irritation. Ingestion may cause throat irritation. |

Preclinical Safety and Toxicity Studies

The available toxicological data for this compound-HCl is primarily derived from studies focused on its application in bioluminescence imaging rather than dedicated toxicology assessments.

In Vivo Toxicity

Some studies in mice have reported potential for skin and heart toxicity associated with this compound-HCl administration, which may be linked to the acidic nature of the solution. Additionally, high background signals in the liver have been observed, suggesting potential for hepatotoxicity or altered biodistribution. However, these observations are not consistently reported across all studies and lack detailed dose-response characterization. No definitive LD50 values for this compound-HCl have been published.

A study investigating the oral administration of this compound-HCl in Drosophila melanogaster found no noticeable toxicity, even with long-term administration. The study assessed several stress-response genes and developmental markers, none of which were significantly affected by this compound-HCl treatment at a concentration of 1.0 mM. This suggests that, at least in this invertebrate model, this compound-HCl has a favorable safety profile when administered orally.

Table 3: Summary of In Vivo Toxicity Findings

| Species | Route of Administration | Observed Effects | Reference(s) |

| Mouse | Intraperitoneal/Intravenous | Potential for skin and heart toxicity (possibly due to solution acidity). High background signal in the liver. | |

| Drosophila melanogaster | Oral | No noticeable short-term or long-term toxicity. No significant effect on stress-response genes or development. |

Cytotoxicity

There is a lack of dedicated published studies evaluating the in vitro cytotoxicity of this compound-HCl across a range of cell lines and concentrations. Such studies are crucial for determining the potential of a compound to cause cell death.

Genotoxicity

No dedicated studies on the genotoxicity of this compound-HCl, such as the Ames test (bacterial reverse mutation assay) or chromosomal aberration assays, have been found in the public domain. These assays are standard components of a comprehensive toxicology workup and are necessary to assess the potential of a substance to cause genetic mutations.

Experimental Protocols

In Vivo Acute Toxicity Study (General Workflow)

Caption: General workflow for an in vivo acute toxicity study.

In Vitro Cytotoxicity Assay (e.g., MTT Assay Workflow)

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Ames Test (Bacterial Reverse Mutation Assay Workflow)

Caption: Workflow for the Ames test (bacterial reverse mutation assay).

Signaling Pathways

Currently, there is no published data available that elucidates the specific signaling pathways that may be modulated by this compound-HCl, either in the context of its mechanism of action for bioluminescence or in potential toxicological effects. Research in this area would be beneficial to understand any off-target effects.

Discussion and Future Directions

This compound-HCl is a powerful tool for in vivo bioluminescence imaging, offering significant advantages in sensitivity and deep-tissue visualization. Based on the available data, it appears to have a generally favorable safety profile for preclinical research applications, particularly when administered orally in invertebrate models. However, the reports of potential cardiotoxicity and skin toxicity in mammals, possibly linked to the acidity of the formulation, warrant further investigation.

The most significant gap in the current knowledge is the lack of comprehensive, standardized toxicological studies. To build a more complete safety profile, the following studies are recommended:

-

Acute, Sub-chronic, and Chronic Toxicity Studies in Rodent Models: To determine dose-response relationships, identify target organs of toxicity, and establish no-observed-adverse-effect levels (NOAELs).

-

Standard Genotoxicity Assays: Including the Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus assay, to assess the mutagenic potential of this compound-HCl.

-

In Vitro Cytotoxicity Screening: Across a panel of relevant cell lines to determine the concentrations at which this compound-HCl may induce cell death.

-

Investigation of Signaling Pathways: To understand the molecular mechanisms underlying any observed toxicity and to identify potential off-target effects.

-

Formulation Optimization: To explore whether buffering the this compound-HCl solution can mitigate the potential for acidity-related toxicity.

Conclusion

This compound-HCl is an enabling technology for advanced in vivo imaging. While it is widely used and generally considered safe for preclinical research, a complete toxicological profile is not yet publicly available. Researchers and drug development professionals should be aware of the potential for acidity-related toxicity and the current gaps in the safety data. The initiation of dedicated toxicological studies will be crucial for the broader application and potential translation of technologies that utilize this compound-HCl. This guide serves as a summary of the current state of knowledge and a call for further research to fully characterize the safety and toxicity profile of this important research tool.

References

Methodological & Application

Application Notes and Protocols for AkaLumine-HCl in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal use of AkaLumine-HCl, a near-infrared (NIR) emitting luciferin analog, for in vivo bioluminescence imaging (BLI) in mouse models. This compound-HCl, when used with firefly luciferase (Fluc) or the engineered Akaluc, offers significantly enhanced sensitivity for deep-tissue imaging compared to traditional substrates like D-luciferin.[1][2]

Key Advantages of this compound-HCl

-

Near-Infrared Emission: this compound-HCl produces light with a maximum wavelength of approximately 677 nm.[1][3] This is within the "optical window" for biological tissues, where light absorption by hemoglobin and water is minimal, allowing for deeper tissue penetration and more sensitive detection of internal targets.

-

Superior Sensitivity: In various mouse models, this compound-HCl has demonstrated significantly higher signal intensity compared to D-luciferin, with reports of over 40-fold higher signals in subcutaneous tumors and up to 8-fold higher signals in lung metastases. When paired with the engineered Akaluc luciferase, the AkaBLI system can be 100 to 1000 times brighter than conventional systems.

-

High Water Solubility: The hydrochloride salt form of this compound ensures high solubility in water (up to 40 mM), facilitating easier preparation and administration for in vivo studies.

-

Favorable Pharmacokinetics: this compound-HCl exhibits a relatively long half-life in serum (approximately 40 minutes), leading to extended and stable bioluminescent signals.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to guide dose selection and experimental design.

Table 1: In Vivo Dosage and Administration of this compound-HCl

| Parameter | Value | Mouse Model/Application | Source |

| Dosage (Concentration) | 1 mM - 33 mM | Subcutaneous & Lung Metastasis Models | |

| 30 mM | Brain Imaging (with Akaluc) | ||

| 25 mg/kg (~75 nmol/g) | Glioma Model (with Akaluc) | ||

| 50 mg/kg | Triple-negative Breast Cancer Model | ||

| 15 mM | General in vivo imaging | ||

| Administration Route | Intraperitoneal (i.p.) | General, widely used | |

| Intravenous (i.v.) | For rapid signal kinetics | ||

| Injection Volume | 100 - 200 µL | General for mice | |

| 5 µL per g body weight | For precise dosing |

Table 2: Comparative Performance of this compound-HCl

| Comparison Metric | This compound-HCl Performance | Comparison Substrate | Mouse Model/Application | Source |

| Signal Intensity | >40-fold higher | D-luciferin (1 mM) | Subcutaneous Tumor | |

| 8.1-fold higher | D-luciferin (33 mM) | Lung Metastasis | ||

| 3.3-fold higher | CycLuc1 (5 mM) | Lung Metastasis | ||

| ~220 to 480-fold higher | D-luciferin | Early-stage Glioma (with Akaluc) | ||

| Tissue Penetration | 5 to 8.3-fold higher | D-luciferin | 4-8 mm tissue sections | |

| 3.7 to 6.7-fold higher | CycLuc1 | 4-8 mm tissue sections |

Note: The optimal dosage can be model-dependent. It is recommended to perform a pilot study to determine the optimal dose and imaging time for your specific experimental setup. While this compound-HCl offers significant advantages, some studies have reported potential for high background signals in the liver and skin toxicity at certain doses.

Experimental Protocols

Protocol 1: Preparation of this compound-HCl Solution

-

Reconstitution: this compound-HCl is typically supplied as a lyophilized powder. Reconstitute it in sterile, nuclease-free water or saline (0.9% NaCl) to the desired stock concentration (e.g., 15 mM, 30 mM). The high solubility of this compound-HCl allows for the preparation of concentrated stock solutions.

-

Storage: Store the stock solution at -80°C, protected from light. For frequent use, aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration with sterile saline if necessary.

Protocol 2: In Vivo Bioluminescence Imaging Workflow

This protocol describes a typical workflow for in vivo imaging in mice following intraperitoneal administration of this compound-HCl.

Caption: General workflow for in vivo bioluminescence imaging with this compound-HCl.

-

Animal Preparation: Anesthetize the mouse using a suitable method, such as isoflurane inhalation. For imaging tumors, it may be necessary to shave the fur over the region of interest to minimize light scattering.

-

Substrate Administration: Administer the prepared this compound-HCl solution via the desired route. Intraperitoneal (i.p.) injection is the most common method. A typical injection volume is 100-200 µL for a 20-25g mouse.

-

Imaging:

-

Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

-

The optimal time for peak signal can vary, but imaging is often performed around 15 minutes post-injection. It is highly recommended to perform a kinetic study by acquiring images at multiple time points (e.g., every 5-10 minutes for up to 40-60 minutes for i.p. injection) to determine the peak signal time for your specific model.

-

Typical image acquisition settings may include:

-

Exposure Time: 30-60 seconds

-

Binning: Medium (8)

-

F/stop: 1

-

Emission Filter: Open for total flux, or specific filters (e.g., 660±10 nm, 680±10 nm) for spectral analysis.

-

-

-

Data Analysis: Use appropriate software (e.g., Living Image) to define regions of interest (ROIs) and quantify the bioluminescent signal in photons per second per centimeter squared per steradian (p/s/cm²/sr).

Signaling Pathway and Mechanism

The bioluminescent reaction is a simple enzymatic process and does not involve a complex signaling pathway in the traditional sense. The following diagram illustrates the core reaction.

Caption: The enzymatic reaction producing near-infrared light from this compound-HCl.

The reaction is catalyzed by firefly luciferase or its variants. In the presence of ATP and oxygen, the luciferase enzyme oxidizes this compound-HCl, resulting in the formation of an electronically excited oxyluciferin molecule. As this molecule returns to its ground state, it releases energy in the form of near-infrared light. This light is then captured by a sensitive CCD camera in the imaging system.

References

- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 3. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Intraperitoneal vs. Intravenous Administration of AkaLumine

For Researchers, Scientists, and Drug Development Professionals

Introduction

AkaLumine is a synthetic luciferin analog that serves as a substrate for luciferase enzymes, particularly in the context of in vivo bioluminescence imaging (BLI). Its near-infrared emission spectrum (around 670-680 nm) allows for deeper tissue penetration compared to traditional substrates like D-luciferin, making it a valuable tool for sensitive deep-tissue imaging. The choice of administration route, primarily intraperitoneal (IP) or intravenous (IV), is a critical determinant of the resulting pharmacokinetic and pharmacodynamic profiles of this compound, which in turn affects the intensity, onset, and duration of the bioluminescent signal. This document provides a comparative overview of IP and IV administration of this compound, along with detailed protocols for its use in preclinical research.

Comparison of Administration Routes: Intraperitoneal vs. Intravenous

The selection between IP and IV administration of this compound depends on the specific experimental goals, the location of the target cells or tissues, and the desired signal kinetics.

Intravenous (IV) Administration: IV injection delivers this compound directly into the systemic circulation, leading to rapid distribution throughout the body. This route typically results in a faster onset of the bioluminescent signal. For studies requiring immediate imaging after substrate administration or when precise control over the circulating concentration is necessary, IV is often the preferred method. However, IV injections can be technically more challenging in small animals like mice.

Intraperitoneal (IP) Administration: IP injection involves administering this compound into the peritoneal cavity. From there, it is absorbed into the bloodstream. This route is generally easier to perform than IV injection and allows for the administration of larger volumes. The absorption from the peritoneal cavity is slower compared to direct IV injection, which may result in a delayed but potentially more sustained bioluminescent signal. It is important to note that for targets within the peritoneal cavity, IP administration can lead to an overestimation of the signal due to high local substrate concentration. Conversely, for targets outside the peritoneal cavity, the signal may be weaker compared to IV administration due to the slower absorption and potential first-pass metabolism in the liver.[1][2][3]

Quantitative Data Summary

| Parameter | Intraperitoneal (IP) Administration | Intravenous (IV) Administration | Subcutaneous (SC) Administration | Source(s) |

| Typical Dose | 30 mM or 33 mM solution.[4][5] | 75 nmol/g. A dose of 5 mM was used to compare with CycLuc1 due to the latter's low water solubility. | 100 µL of a 30 mM solution. | |

| Signal Peak Time | Imaging is often performed around 15 minutes post-injection. | Signal can be detected shortly after injection. | The signal reaches a maximum between 16 and 28 minutes after administration. | |

| Signal Intensity | In a lung metastasis model, IP injection of this compound-HCl resulted in an 8.1-fold higher signal compared to D-luciferin. In a subcutaneous tumor model, signals from this compound-HCl were over 40-fold higher than those from D-luciferin when 1 mM of each substrate was injected. | In a model of disseminated cancer cells in the lung, IV injection of this compound-HCl showed a 3.3-fold increase in detection sensitivity compared to CycLuc1. | With the SC route, the signal from FLuc+ cells with a high dose of D-luciferin was 3.2-fold higher than the signal from AkaLuc cells with this compound. The signal from the FLuc system with a low dose of D-luciferin was comparable to the signal from the AkaLuc system. | |

| Observed Considerations | May lead to an overestimation of signals from tissues within the peritoneal cavity. Non-specific signal from the liver has been observed in naive mice injected IP with this compound-HCl. | Provides rapid and systemic distribution. | A signal is detected from all mice irrespective of the substrate administration route. |

Signaling Pathway

The fundamental mechanism of light production involves the luciferase-catalyzed oxidation of this compound in the presence of ATP and oxygen.

Figure 1: Simplified signaling pathway of this compound bioluminescence.

Experimental Protocols

The following are generalized protocols for the administration of this compound. Specific details such as animal strain, cell line, and imaging system may require optimization.

Protocol 1: Intraperitoneal (IP) Administration of this compound

1. Reagent Preparation: